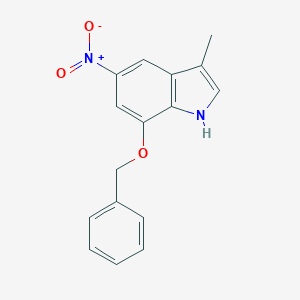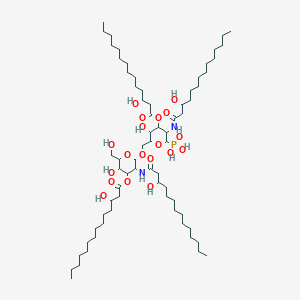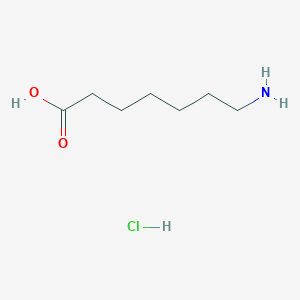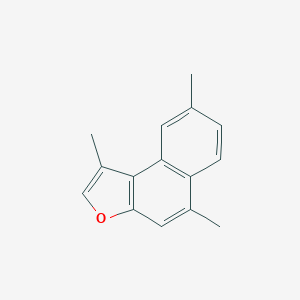
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one, also known as DMHP, is a synthetic compound that belongs to the family of pyrrolidinones. It is a psychoactive substance that has been studied for its potential use in scientific research. DMHP is known to have a similar chemical structure to other psychoactive substances, such as phencyclidine (PCP) and ketamine.
Mécanisme D'action
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one is believed to work by blocking the NMDA receptor, which leads to a decrease in the release of glutamate, an excitatory neurotransmitter. This blockage also leads to an increase in the release of dopamine and serotonin, which are involved in mood regulation. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been shown to have a similar mechanism of action to other psychoactive substances, such as PCP and ketamine.
Effets Biochimiques Et Physiologiques
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, which suggests a stimulant effect. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has also been shown to increase the release of dopamine and serotonin in the brain, which suggests a potential antidepressant effect. However, the exact biochemical and physiological effects of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one are not fully understood and require further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one in lab experiments is that it has a similar chemical structure to other psychoactive substances, such as PCP and ketamine. This makes it a potential candidate for the study of neurological disorders. However, one limitation of using 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring substances in the brain.
Orientations Futures
There are several future directions for the study of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one. One direction is to further investigate its potential use in the treatment of neurological disorders, such as depression and schizophrenia. Another direction is to study its mechanism of action in more detail, particularly its effects on the dopamine and serotonin systems in the brain. Additionally, further research is needed to determine the long-term effects of 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one on the brain and body.
Méthodes De Synthèse
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of 4-methyl-2-pentanone with hydroxylamine hydrochloride to form 4-methyl-2-pentanone oxime. The resulting oxime is then reacted with acetic anhydride to form 3-acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one.
Applications De Recherche Scientifique
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one has also been shown to have an effect on the dopamine and serotonin systems in the brain, which are involved in mood regulation. These properties make 3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one a potential candidate for the study of neurological disorders such as depression and schizophrenia.
Propriétés
Numéro CAS |
126863-12-5 |
|---|---|
Nom du produit |
3-Acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
3-acetyl-1,3-dimethyl-4-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-10(4)8(12)9(6,3)7(2)11/h1,5H2,2-4H3 |
Clé InChI |
RDMSDUFKURBWMB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(=C)CN(C1=O)C)C |
SMILES canonique |
CC(=O)C1(C(=C)CN(C1=O)C)C |
Synonymes |
2-Pyrrolidinone, 3-acetyl-1,3-dimethyl-4-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)







![tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B144468.png)
![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)

![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
![(2S)-2-[[(2S)-2-Carboxy-2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B144482.png)
